(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione

Absolute Configuration Diastereomer Differentiation Chiral Spiro Scaffolds

Medicinal chemistry teams pursuing NK1 receptor antagonists require stereochemically defined spiro-bis(pyrrolidinone) building blocks to ensure unambiguous SAR. This (5R,8S)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione (CAS 144540-04-5) provides a cis-configured 8-hydroxyl handle for O-alkylation, acylation, or oxidation derivatization. • Enables systematic C8 SAR exploration with defined (5R,8S) cis stereochemistry • Serves as direct starting point for NK1 antagonist library synthesis • Available at ≥98% purity for direct use in cell-based assays without repurification

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Cat. No. B11914507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1CC2(CC(NC2=O)O)NC1=O
InChIInChI=1S/C7H10N2O3/c10-4-1-2-7(9-4)3-5(11)8-6(7)12/h5,11H,1-3H2,(H,8,12)(H,9,10)/t5-,7+/m0/s1
InChIKeyQFDNETLFCLSOQH-CAHLUQPWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione: Identity & Scaffold Context


(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione (CAS 144540-04-5) is a chiral, hydroxyl-functionalized spiro-bis(pyrrolidinone) with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . The compound belongs to the 1,7-diazaspiro[4.4]nonane-2,6-dione class, a scaffold that has been patented extensively as a core for neurokinin-1 (NK1) receptor antagonists [1]. Its defining structural feature is the (5R,8S) cis configuration of the 8-hydroxy substituent relative to the spiro junction, which distinguishes it from its (5R,8R) trans diastereomer and from the non-hydroxylated parent scaffold. Commercially, the compound is available at purities typically ≥95% from multiple vendors .

(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione: Stereochemistry & Generic Substitution


Within the 1,7-diazaspiro[4.4]nonane-2,6-dione scaffold family, substitution at the 8-position is not functionally interchangeable. The (5R,8S) cis diastereomer possesses a distinct spatial orientation of the hydroxyl group relative to the spiro junction compared to the (5R,8R) trans form, which can lead to divergent hydrogen-bonding networks, molecular recognition profiles, and physicochemical properties [1]. In the broader diazaspiro[4.4]nonane patent landscape, stereochemistry at the spiro center and substituent-bearing carbons has been shown to be a critical determinant of NK1 receptor binding affinity, with individual stereoisomers exhibiting profoundly different pharmacological profiles [2]. Additionally, the 8-hydroxyl group provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation) that is absent in the non-hydroxylated parent scaffold 1,7-diazaspiro[4.4]nonane-2,6-dione (C7H10N2O2, MW 154.17 g/mol), meaning downstream functionalization pathways are fundamentally different .

(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione: Differentiation Evidence


Cis vs. Trans Diastereomer Stereochemistry

The (5R,8S)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione is the cis diastereomer with the hydroxyl group oriented on the same face as the spiro junction nitrogen of the adjacent lactam ring. Its (5R,8R) trans counterpart has the opposite relative configuration at C8. The absolute configuration of the core 1,7-diazaspiro[4.4]nonane-2,6-dione scaffold and its hydroxy-substituted derivatives was established by Kajtár et al. through chiroptical methods and X-ray crystallography, with the cis and trans isomers yielding distinct Cotton effects and NMR signatures [1]. The isomeric SMILES for the target cis compound is C1C[C@]2(C[C@@H](NC2=O)O)NC1=O, whereas the trans isomer is C1C[C@]2(C[C@H](NC2=O)O)NC1=O . This stereochemical difference directly impacts the compound's suitability as a chiral building block in asymmetric synthesis and its potential for diastereoselective biological target engagement.

Absolute Configuration Diastereomer Differentiation Chiral Spiro Scaffolds Stereochemical Quality Control

Hydroxylated vs. Parent Scaffold Comparison

The presence of the 8-hydroxyl group distinguishes the target compound from the parent 1,7-diazaspiro[4.4]nonane-2,6-dione scaffold. This hydroxyl moiety adds one hydrogen bond donor and one hydrogen bond acceptor site, increases the molecular weight from 154.17 to 170.17 g/mol, and introduces a polar surface area contribution absent in the parent. Calculated physicochemical properties reflect this difference: the target compound has a predicted density of 1.5±0.1 g/cm³ and a predicted boiling point of 636.8±55.0 °C at 760 mmHg . While direct experimental comparison data for these two specific compounds are not publicly available, class-level inference from 8-substituted diazaspiro[4.4]nonane NK1 antagonist series indicates that the presence, stereochemistry, and nature of substituents at the 8-position are primary drivers of receptor affinity and selectivity [1].

Hydrogen Bond Donor/Acceptor Synthetic Handle Physicochemical Properties Lead Optimization

Dihydroorotase Enzyme Inhibition

A closely related 1,7-diazaspiro[4.4]nonane-2,6-dione derivative has been evaluated for inhibition of dihydroorotase (DHOase), a key enzyme in de novo pyrimidine biosynthesis. In this assay, the spiro-bis(pyrrolidinone) scaffold compound exhibited an IC50 of 1.00 × 10⁶ nM (1 mM) against mouse Ehrlich ascites dihydroorotase at pH 7.37 when tested at a concentration of 10 μM [1]. This very weak inhibition places the unsubstituted diazaspiro[4.4]nonane-2,6-dione scaffold at the lower end of the dihydroorotase inhibitor potency spectrum. The presence of the 8-hydroxyl group in the target compound introduces additional hydrogen bonding capacity that could, in principle, alter this interaction profile. Importantly, this data point provides a quantitative baseline against which the target (5R,8S)-8-hydroxy derivative can be compared in future enzymatic assays.

Dihydroorotase Pyrimidine Biosynthesis Enzyme Inhibition BindingDB

Antiproliferative & Differentiation Activity

Hydroxylated spiro-bis(pyrrolidinone) compounds, structurally related to the target (5R,8S)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione, have been reported to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This biological profile has been cited as evidence for potential anti-cancer applications and for the treatment of skin diseases such as psoriasis. While these reports describe class-level activity rather than target compound-specific data, the presence of the 8-hydroxyl group on the spiro scaffold is structurally implicated in the observed differentiation-inducing phenotype. The (5R,8S) stereochemistry may further influence the magnitude of this effect, as stereochemistry has been shown to be a critical determinant of biological activity in related spirocyclic series [2].

Antiproliferative Monocyte Differentiation Cancer Research Psoriasis

NK1 Antagonist Patent Landscape

The 1,7-diazaspiro[4.4]nonane scaffold forms the core of a substantial patent estate held by Janssen Pharmaceutica NV covering substituted diaza-spiro-[4.4]-nonane derivatives as neurokinin (NK1) antagonists [1]. The general Formula (I) in WO2006094948A1 encompasses compounds where the spiro-moiety can bear substituents at multiple positions, and the patent explicitly claims stereochemically isomeric forms. The (5R,8S)-8-hydroxy derivative represents a key intermediate or early-stage scaffold within this IP space. In the broader NK1 antagonist field, clinically evaluated compounds such as rolapitant (a 1,7-diazaspiro[4.5]decan-2-one derivative) demonstrate the therapeutic relevance of the diazaspiro pharmacophore, with rolapitant showing a prolonged half-life and rapid onset compared to other NK1 antagonists [2]. The 8-hydroxy substitution on the [4.4] scaffold provides a differentiated vector for further optimization relative to the [4.5] scaffold series.

NK1 Antagonist Neurokinin Receptor CNS Drug Discovery Patent Composition-of-Matter

(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione: Selection Scenarios


NK1 Antagonist Lead Optimization

Medicinal chemistry teams pursuing novel NK1 receptor antagonists for emesis, depression, or visceral pain indications can use (5R,8S)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione as a defined stereochemical starting point for library synthesis. The 8-hydroxyl group serves as a synthetic handle for O-alkylation, O-acylation, or carbamoylation, enabling systematic exploration of the SAR around the C8 position. The (5R,8S) cis configuration provides a distinct three-dimensional presentation compared to the (5R,8R) trans diastereomer, and the [4.4] spiro framework offers an alternative to the [4.5] scaffold exemplified by the clinical candidate rolapitant [1].

Spirocyclic Building Block Synthesis

Synthetic chemistry groups requiring enantiomerically and diastereomerically pure spiro-bis(pyrrolidinone) building blocks should specify (5R,8S)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione by CAS number (144540-04-5) rather than relying on generic structural descriptions. The absolute configuration of this compound class has been rigorously established by X-ray crystallography and chiroptical methods [1], and the isomeric SMILES (C1C[C@]2(C[C@@H](NC2=O)O)NC1=O) uniquely identifies the cis diastereomer . This is critical when the stereochemical outcome of subsequent transformations (e.g., Pd-catalyzed cross-couplings, reductive aminations, or cyclization reactions) depends on the relative configuration at C8.

Differentiation-Inducing Agent Screening

Discovery groups running phenotypic screens for compounds that induce monocyte differentiation or arrest proliferation of undifferentiated cells may select the (5R,8S)-8-hydroxy derivative based on class-level reports of differentiation-inducing activity among hydroxylated spiro-pyrrolidinones [1]. Procuring the specific stereoisomer (rather than a racemic or diastereomeric mixture) ensures that any observed biological activity can be unambiguously attributed to the (5R,8S) configuration, facilitating downstream hit validation and SAR expansion. The compound's commercial availability at ≥95% purity supports direct use in cell-based assays without additional purification .

Dihydroorotase Interaction Probe Development

Biochemical pharmacology groups studying pyrimidine biosynthesis or evaluating dihydroorotase as a therapeutic target may use this compound to build upon the quantitative baseline that the 1,7-diazaspiro[4.4]nonane-2,6-dione scaffold exhibits weak DHOase inhibition (IC50 = 1,000 μM) [1]. The hypothesis to be tested is whether the 8-hydroxyl substituent and its (5R,8S) stereochemistry enhance or reduce binding to the DHOase active site, potentially converting a weak scaffold hit into a more potent tool compound or probe. Systematic comparison against the non-hydroxylated parent scaffold and the (5R,8R) trans diastereomer would constitute a complete SAR study.

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